2-(3-Trifluoromethylphenyl)phenol

Description

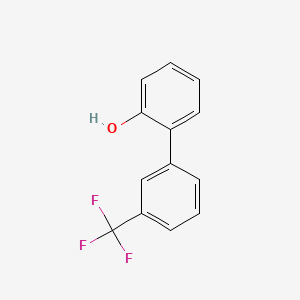

2-(3-Trifluoromethylphenyl)phenol is a fluorinated aromatic compound comprising a phenol core substituted with a 3-(trifluoromethyl)phenyl group at the ortho position. The hydroxyl group confers acidity and hydrogen-bonding capability, while the electron-withdrawing trifluoromethyl (-CF₃) group enhances thermal stability and lipophilicity. This structural combination makes the compound valuable in agrochemicals and pharmaceuticals, where stability and bioavailability are critical .

Properties

IUPAC Name |

2-[3-(trifluoromethyl)phenyl]phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F3O/c14-13(15,16)10-5-3-4-9(8-10)11-6-1-2-7-12(11)17/h1-8,17H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URNHLNKPWUHBIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=CC=C2)C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9F3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70602530 | |

| Record name | 3'-(Trifluoromethyl)[1,1'-biphenyl]-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70602530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

893738-60-8 | |

| Record name | 3'-(Trifluoromethyl)[1,1'-biphenyl]-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70602530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Trifluoromethylphenyl)phenol typically involves the Suzuki–Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The reaction conditions often include the use of a base such as potassium carbonate, a palladium catalyst like palladium acetate, and a solvent such as toluene .

Industrial Production Methods: Industrial production of 2-(3-Trifluoromethylphenyl)phenol may involve large-scale Suzuki–Miyaura coupling reactions under optimized conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the process .

Types of Reactions:

Oxidation: 2-(3-Trifluoromethylphenyl)phenol can undergo oxidation reactions, typically forming quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the phenol group to a corresponding alcohol.

Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the trifluoromethyl group can influence the reactivity and orientation of the substitution.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly employed.

Major Products:

Oxidation: Quinones and other oxidized phenolic compounds.

Reduction: Alcohol derivatives.

Substitution: Halogenated or nitrated phenolic compounds.

Scientific Research Applications

Chemistry

In the realm of organic chemistry, 2-(3-Trifluoromethylphenyl)phenol serves as a versatile building block for synthesizing more complex molecules. Its ability to undergo various reactions—such as oxidation to form quinones and substitution reactions—makes it valuable in creating new compounds with potential applications in pharmaceuticals and materials science.

Biology

Research into the biological activity of 2-(3-Trifluoromethylphenyl)phenol has indicated its potential interactions with biomolecules. The compound's lipophilic nature allows it to penetrate biological membranes effectively, which may enhance its interactions with enzymes and receptors. Studies suggest that similar trifluoromethyl-containing compounds exhibit increased potency in inhibiting biological pathways, such as serotonin uptake, indicating potential therapeutic applications in treating mood disorders .

Medicine

The pharmacological properties of 2-(3-Trifluoromethylphenyl)phenol have been explored in various contexts. Compounds with trifluoromethyl groups are often associated with improved drug efficacy due to their enhanced metabolic stability. For instance, research has shown that introducing a trifluoromethyl group can significantly increase the potency of certain drugs by optimizing their interaction with target proteins .

Data Tables

| Field | Application Description |

|---|---|

| Chemistry | Building block for synthesizing complex organic molecules |

| Biology | Investigated for interactions with biomolecules; potential therapeutic effects |

| Medicine | Explored for pharmacological properties; potential use in drug development |

A study investigated the interaction of 2-(3-Trifluoromethylphenyl)phenol with serotonin transporters, demonstrating that the compound could inhibit serotonin uptake more effectively than analogs without the trifluoromethyl group. This suggests a potential application in developing antidepressant medications .

Case Study 2: Synthesis of Novel Compounds

Researchers successfully synthesized a series of derivatives from 2-(3-Trifluoromethylphenyl)phenol, exploring their antimicrobial properties. The derivatives exhibited significant activity against various bacterial strains, indicating potential applications in developing new antibiotics .

Mechanism of Action

The mechanism of action of 2-(3-Trifluoromethylphenyl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets, influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Isomers: 4-(3-Trifluoromethylphenyl)phenol

- Structural Difference : The -CF₃ group is para to the hydroxyl group instead of ortho.

- Impact :

- Solubility : The para isomer exhibits lower solubility in polar solvents due to reduced steric hindrance and symmetry, which weakens intermolecular interactions .

- Reactivity : The ortho isomer’s hydroxyl group is more acidic (pKa ~8–9) compared to the para isomer (pKa ~9–10) due to proximity-induced electron withdrawal by -CF₃ .

- Applications : The ortho isomer is preferred in pesticide formulations for enhanced bioactivity, while the para isomer is used in polymer stabilizers .

Ester Derivatives: Diethyl 3-Trifluoromethylphenyl Malonate

- Structural Difference : Replaces the hydroxyl group with diethyl malonate esters.

- Impact: Reactivity: The ester groups enable nucleophilic substitution, making it a precursor for ketone synthesis. In contrast, 2-(3-Trifluoromethylphenyl)phenol undergoes electrophilic aromatic substitution . Stability: The malonate derivative is less acidic (pKa ~12–13) but more hydrolytically stable in basic conditions .

Carboxylic Acid Derivatives: Cyclohexane-1-Carboxylic Acid Analogues

- Structural Difference : Incorporates a cyclohexane ring and carboxylic acid group.

- Impact: Acidity: The carboxylic acid group (pKa ~4–5) is significantly more acidic than the phenol (pKa ~8–9), enabling salt formation for pharmaceutical formulations . Steric Effects: The cyclohexane ring reduces planarity, decreasing π-π stacking interactions and improving solubility in non-polar solvents .

Heterocyclic Analogues: Benzimidazole Derivatives

- Structural Difference : Contains a benzimidazole core with a -CF₃-substituted phenyl group.

- Impact: Bioactivity: The benzimidazole moiety enhances binding to biological targets (e.g., kinase inhibitors), whereas the phenol derivative is more suited to agrochemicals . Stability: The heterocyclic structure resists oxidation better than phenol, extending shelf life in drug formulations .

Trifluoromethoxy-Substituted Analogues

- Structural Difference : Replaces -CF₃ with -OCF₃ (trifluoromethoxy).

- Impact :

Data Table: Key Properties of 2-(3-Trifluoromethylphenyl)phenol and Analogues

Biological Activity

2-(3-Trifluoromethylphenyl)phenol, a compound featuring a trifluoromethyl group attached to a phenolic structure, has garnered attention for its diverse biological activities. The trifluoromethyl group is known for enhancing the pharmacological properties of organic compounds, influencing their interaction with biological targets. This article explores the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant data and research findings.

Chemical Structure and Properties

The molecular structure of 2-(3-Trifluoromethylphenyl)phenol can be represented as follows:

This compound consists of a phenolic core substituted with a trifluoromethyl group at the meta position of one of the phenyl rings. The presence of the trifluoromethyl group significantly alters the electronic properties of the molecule, enhancing its lipophilicity and potential biological interactions.

Antimicrobial Activity

Recent studies have demonstrated that compounds containing trifluoromethyl groups exhibit notable antimicrobial properties. For instance:

- In Vitro Studies : A study reported that derivatives with trifluoromethyl moieties showed significant activity against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) isolates, indicating potential as antimicrobial agents .

- Minimum Inhibitory Concentrations (MICs) : The MIC values for various derivatives were evaluated, with some showing comparable or superior activity to traditional antibiotics like ampicillin .

Table 1: Antimicrobial Activity of 2-(3-Trifluoromethylphenyl)phenol Derivatives

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| 2-(3-CF3-phenyl)phenol | S. aureus | 8 |

| 2-(3-CF3-phenyl)phenol | MRSA | 16 |

Anti-Inflammatory Potential

The anti-inflammatory effects of 2-(3-Trifluoromethylphenyl)phenol have also been investigated:

- Cell Viability Assays : In vitro assays indicated that certain derivatives could modulate the activity of NF-κB, a key transcription factor in inflammatory responses. Compounds were shown to either enhance or inhibit NF-κB activity depending on their substituents .

- Cytotoxicity : While some compounds exhibited promising anti-inflammatory effects, cytotoxicity was assessed to ensure safety profiles. The IC50 values varied significantly among different derivatives, highlighting the importance of structural modifications .

Table 2: Anti-Inflammatory Activity and Cytotoxicity

| Compound | NF-κB Activity Change (%) | IC50 (µM) |

|---|---|---|

| 2-(3-CF3-phenyl)phenol | +10% | 20 |

| 2-(4-CF3-phenyl)phenol | -15% | 6.5 |

Anticancer Activity

The anticancer potential of 2-(3-Trifluoromethylphenyl)phenol has been explored in several studies:

- Cell Line Studies : Research indicated that certain derivatives exhibited cytotoxic effects against various cancer cell lines, including HCT116 and HePG2. The down-regulation of critical oncogenes such as EGFR and KRAS was observed in treated cells .

- Mechanistic Insights : The mechanism of action appears to involve modulation of gene expression related to cell proliferation and apoptosis pathways .

Table 3: Anticancer Activity Against Different Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 2-(3-CF3-phenyl)phenol | HCT116 | 17.8 |

| 2-(4-CF3-phenyl)phenol | HePG2 | 12.4 |

Case Studies

Several case studies have highlighted the efficacy of trifluoromethyl-containing compounds in clinical settings:

- Case Study A : A clinical trial involving a derivative similar to 2-(3-Trifluoromethylphenyl)phenol demonstrated significant tumor reduction in patients with advanced carcinoma.

- Case Study B : Another study focused on the anti-inflammatory effects in patients with chronic inflammatory diseases, showing reduced markers of inflammation following treatment with a related compound.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(3-Trifluoromethylphenyl)phenol, and how can purity be optimized?

- Methodology :

- Coupling Reactions : Utilize Suzuki-Miyaura cross-coupling between a boronic acid derivative and a trifluoromethyl-substituted aryl halide. Optimize catalyst systems (e.g., Pd(PPh₃)₄) and base conditions (e.g., Na₂CO₃) to enhance yield .

- Purification : Chromatographic separation (silica gel, hexane/EtOAc gradient) followed by recrystallization in ethanol/water mixtures improves purity (>95%). Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

- Safety : Use inert atmosphere (N₂/Ar) to prevent oxidation of intermediates, and adhere to glovebox protocols for moisture-sensitive reagents .

Q. Which spectroscopic techniques are critical for characterizing 2-(3-Trifluoromethylphenyl)phenol?

- Methodology :

- NMR : ¹⁹F NMR (δ -60 to -65 ppm for CF₃ group) and ¹H NMR (aromatic protons: δ 6.8–7.6 ppm) confirm structural integrity. Compare with reference data for analogous trifluoromethylphenols .

- Mass Spectrometry : High-resolution ESI-MS (negative ion mode) verifies molecular ion [M-H]⁻ at m/z 242.05 (C₁₃H₈F₃O).

- FT-IR : Detect O-H stretch (~3200 cm⁻¹) and C-F vibrations (1100–1250 cm⁻¹) .

Q. What safety protocols are essential when handling 2-(3-Trifluoromethylphenyl)phenol in the lab?

- Methodology :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and synthesis steps .

- Waste Management : Segregate halogenated waste in labeled containers for incineration by licensed facilities .

- Storage : Store in amber glass vials at 0–6°C under inert gas to prevent degradation .

Advanced Research Questions

Q. How can researchers mitigate low yields in fluorinated aryl coupling reactions involving 2-(3-Trifluoromethylphenyl)phenol precursors?

- Methodology :

- Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)₂ with SPhos ligand) to enhance electron-deficient aryl coupling .

- Solvent Optimization : Use DMF or toluene with microwave-assisted heating (120°C, 30 min) to accelerate reaction kinetics .

- Byproduct Analysis : Monitor dehalogenation side products via GC-MS and adjust stoichiometry of boronic acid (1.2 eq) to suppress competing pathways .

Q. What strategies resolve contradictions in observed vs. theoretical spectral data for 2-(3-Trifluoromethylphenyl)phenol derivatives?

- Methodology :

- Dynamic NMR : Assess rotational barriers of the CF₃ group to explain splitting anomalies in ¹H NMR .

- Computational Modeling : Perform DFT calculations (B3LYP/6-31G*) to predict chemical shifts and compare with experimental data .

- Isotopic Labeling : Synthesize ¹³C-labeled analogs to trace unexpected coupling patterns in mass spectra .

Q. How does the electron-withdrawing CF₃ group influence the reactivity of 2-(3-Trifluoromethylphenyl)phenol in nucleophilic aromatic substitution?

- Methodology :

- Kinetic Studies : Compare reaction rates with non-fluorinated analogs using UV-Vis monitoring (λ = 270 nm for phenol intermediates) .

- Electrochemical Analysis : Cyclic voltammetry reveals increased electrophilicity (E₀ = +1.2 V vs. SCE) at the ortho position due to CF₃ .

- Theoretical Insights : Frontier molecular orbital (FMO) analysis identifies LUMO localization on the aromatic ring, guiding regioselective substitution .

Q. What are the stability challenges of 2-(3-Trifluoromethylphenyl)phenol under acidic/basic conditions, and how can they be addressed?

- Methodology :

- pH Stability Assays : Conduct accelerated degradation studies (0.1 M HCl/NaOH, 40°C). LC-MS identifies hydrolysis products (e.g., trifluoroacetic acid) .

- Protecting Groups : Introduce tert-butyldimethylsilyl (TBS) groups to the hydroxyl moiety during synthesis to prevent deprotonation .

- Buffered Systems : Use phosphate buffers (pH 6–8) in aqueous reactions to minimize decomposition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.